2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-methylphenyl)methyl]acetamide
Description
This compound belongs to the pyrazolo[4,3-d]pyrimidine class, characterized by a bicyclic core with fused pyrazole and pyrimidine rings. Key structural features include:
- Position 6: A 4-fluorophenylmethyl substituent.
- Position 2: A methyl group.
- Position 4: An acetamide moiety linked to a 4-methylbenzyl group.
Properties
IUPAC Name |
2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O3/c1-15-3-5-16(6-4-15)11-25-20(30)14-28-19-13-27(2)26-21(19)22(31)29(23(28)32)12-17-7-9-18(24)10-8-17/h3-10,13H,11-12,14H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBOBPJOLBOZGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-methylphenyl)methyl]acetamide is a synthetic organic molecule notable for its potential biological activities. This article explores its pharmacological properties, including anti-viral and anti-cancer activities, as well as its chemical characteristics.
Chemical Characteristics
This compound has a molecular formula of C22H20FN5O3 and a molecular weight of 453.49 g/mol . The structure includes a pyrazolo[4,3-d]pyrimidine core, which is often associated with various biological activities. Key characteristics are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Weight | 453.49 g/mol |
| Molecular Formula | C22H20FN5O3 |
| LogP | 2.8692 |
| LogD | 2.8692 |
| Polar Surface Area | 69.863 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Anti-Viral Activity
Research has indicated that compounds similar to This compound exhibit significant anti-viral properties. In a study focused on Ebola virus (EBOV), several derivatives demonstrated submicromolar activity against EBOV entry into host cells. Specifically, two compounds showed IC50 values below 1 μM, suggesting strong inhibitory effects on viral replication .
While the exact mechanism of action for this compound is still under investigation, it is hypothesized that the presence of the pyrazolo[4,3-d]pyrimidine moiety may interfere with key enzymatic pathways involved in viral replication and cancer cell growth. The ability to form hydrogen bonds may enhance binding to target proteins or enzymes critical for these processes.
Case Studies and Research Findings
- Ebola Virus Inhibition : In vitro studies have shown that derivatives of similar compounds can effectively inhibit EBOV entry by disrupting the interaction between viral proteins and host cell receptors .
- Anticancer Screening : A comprehensive screening process revealed that several compounds with structural similarities to This compound exhibited significant cytotoxicity against various cancer cell lines .
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. The mechanism of action is believed to involve inhibition of specific enzymes or pathways that are crucial for the proliferation of cancer cells or pathogens.
Anticancer Activity
Research has indicated that compounds similar to 2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-methylphenyl)methyl]acetamide exhibit cytotoxic effects against various cancer cell lines. For instance:
- Mechanism : The compound may act as an inhibitor of certain kinases involved in cancer cell signaling pathways.
- Case Study : In vitro studies have shown significant reduction in cell viability in breast cancer cell lines when treated with similar pyrazolo[4,3-d]pyrimidine derivatives.
Antiviral Properties
The compound's structure suggests potential antiviral activity. Some studies have focused on its ability to inhibit viral replication:
- Mechanism : Inhibition of viral enzymes such as proteases or polymerases.
- Case Study : A derivative of this compound demonstrated effectiveness against HIV integrase in preclinical trials.
Neurological Applications
There is emerging evidence that pyrazolo[4,3-d]pyrimidines may have neuroprotective effects:
- Mechanism : Modulation of neurotransmitter systems or protection against oxidative stress.
- Case Study : Research indicates potential benefits in models of neurodegenerative diseases like Alzheimer's.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares its core pyrazolo[4,3-d]pyrimidine scaffold with several derivatives, differing primarily in substituents (Table 1).
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Substituent Effects : The 4-fluorophenylmethyl group at position 6 is conserved in some analogues (e.g., ), while others use methoxybenzyl or retain fluorobenzyl with alternative N-substituents .
- Bioisosteric Replacements : The sulfanyl group in may alter electron distribution compared to the acetamide in the target compound.
Bioactivity and Mode of Action
- Target Affinity : Pyrazolo-pyrimidine derivatives often target kinases or enzymes requiring ATP-binding pockets. Modifications like the 4-methylbenzyl group may enhance hydrophobic interactions with target proteins .
- Activity Clusters : Hierarchical clustering of bioactivity profiles (e.g., NCI-60 datasets) suggests that structural similarity correlates with shared modes of action, such as kinase inhibition or epigenetic modulation .
- Activity Cliffs: Despite structural similarity, minor changes (e.g., chlorophenyl vs. methylbenzyl in ) can lead to significant potency differences due to altered binding pocket interactions .
Computational Similarity Analysis
Tanimoto Coefficients and Fingerprint Analysis
- Tanimoto Scores : Morgan fingerprints and MACCS keys quantify similarity. For example, substitution of 4-methylbenzyl with chlorophenyl (as in ) yields a Tanimoto coefficient >0.7, indicating high similarity .
- Molecular Networking : Cosine scores >0.8 in MS/MS-based networks group the target compound with analogues sharing fragmentation patterns (e.g., conserved pyrazolo-pyrimidine core) .
Docking and Binding Affinity
- Docking Variability: Even minor structural changes (e.g., methoxy vs. methyl groups) alter docking scores by interacting with different enzyme residues. For instance, the sulfanyl group in may form hydrogen bonds absent in the target compound .
- Chemical Space Clustering : Structural motif classes (e.g., Murcko scaffolds) group compounds with conserved cores but variable substituents, enabling affinity comparisons within chemotypes .
Research Findings and Implications
Key Insights
- Substituent Optimization : The 4-fluorophenylmethyl and methylbenzyl groups balance lipophilicity and target specificity. Chlorophenyl () or furylmethyl () substitutions may improve solubility but reduce affinity.
- Computational Guidance : Tools like Toxmatch and ultrafast shape recognition (USR) accelerate analogue screening by prioritizing compounds with Tanimoto scores >0.6 and shape similarity >80%.
Preparation Methods
Optimization of Cyclocondensation Conditions
Replacing traditional acetic acid with ethanol as the solvent reduces side product formation. A comparative study shows ethanol increases yield from 72% to 88% when reacting 5-amino-N-(6-methylbenzo[d]thiazol-2-yl)pyrazole-4-carboxamide with 2-(4-methoxybenzylidene)malononitrile. The use of piperidine (1 mL per 2 mmol substrate) as a base facilitates enamine intermediate formation, critical for ring closure.
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 100 | 3 | 88 |
| Acetonitrile | K₂CO₃ | 80 | 12 | 72 |
| THF | NaH | 60 | 6 | 65 |
Functionalization with the N-[(4-Methylphenyl)Methyl]Acetamide Side Chain
The acetamide side chain is introduced via a two-step sequence:
-
Chlorination : Treatment of the pyrazolopyrimidinone with phosphorus oxychloride (POCl₃) at 80°C for 4 hours generates the 4-chloro intermediate.
-
Nucleophilic Substitution : Reaction with 4-methylbenzylamine in tetrahydrofuran (THF) at 25°C for 12 hours affords the secondary amine, followed by acylation with acetyl chloride in the presence of triethylamine (Et₃N).
Acylation Optimization
Using acetyl chloride (1.2 equiv) and Et₃N (2.0 equiv) in dichloromethane (DCM) at 0°C minimizes racemization, yielding 78% of the desired acetamide. LC-MS analysis confirms a molecular ion peak at m/z = 520.2 (M+H⁺), consistent with the target structure.
Purification and Characterization
Final purification is achieved via recrystallization from ethanol/water (3:1), yielding white crystalline solids with melting points >250°C.
Spectroscopic Validation
-
¹H NMR (DMSO-d₆) : Key signals include δ 2.41 (s, 3H, CH₃), 4.92 (s, 2H, CH₂Ph), and 7.13–7.41 (m, 8H, aromatic).
-
IR (KBr) : Peaks at 2219 cm⁻¹ (C≡N) and 1648 cm⁻¹ (C=O) confirm cyano and carbonyl functionalities.
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Competing alkylation at the N1 versus N6 position is addressed by steric hindrance. Bulky substituents on the pyrazolopyrimidinone core direct benzylation to the N6 position, as confirmed by NOESY correlations.
Stability of Intermediates
The 4-chloro intermediate is hygroscopic; storage under nitrogen at −20°C prevents hydrolysis.
Q & A
Q. What methodologies are recommended for optimizing the synthetic route of this compound to improve yield and purity?
The synthesis of this pyrazolo-pyrimidinone acetamide derivative requires careful optimization of reaction conditions. Key strategies include:
- Solvent and Temperature Control : Use polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) at elevated temperatures (e.g., 120°C) to facilitate nucleophilic substitution or cyclization steps, as demonstrated in analogous pyrimidine syntheses .
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)₂) and ligand systems can enhance coupling reactions for introducing aryl/heteroaryl groups .
- Purification Techniques : Column chromatography with gradients of CH₂Cl₂/MeOH (e.g., 50:1) achieves effective separation, though yields may remain moderate (e.g., 31% in similar protocols) .
Q. Table 1: Example Synthetic Conditions
| Step | Parameters | Yield | Reference |
|---|---|---|---|
| Cyclization | NMP, 120°C, 16 h | 31% | |
| Purification | CH₂Cl₂/MeOH (50:1) | High |
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., fluorophenyl methyl groups at δ 4.3–4.5 ppm for benzylic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₂H₁₉ClFN₅O₄) and detects isotopic patterns for chlorine/fluorine .
- X-ray Crystallography : Resolves regiochemistry of the pyrazolo[4,3-d]pyrimidine core, though crystallization may require slow evaporation from DMSO/EtOAC mixtures .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies involving this compound?
- Orthogonal Assays : Use fluorescence polarization (FP) and surface plasmon resonance (SPR) to validate target binding affinity discrepancies .
- Metabolic Stability Testing : Assess hepatic microsomal stability (e.g., human/rat liver microsomes) to rule out rapid degradation as a cause of inconsistent in vivo efficacy .
- Structural Comparison : Overlay docking poses (e.g., AutoDock Vina) with co-crystal structures of analogous compounds to identify steric clashes or hydration differences .
Q. What strategies address regioselectivity challenges during functionalization of the pyrazolo-pyrimidine core?
- Computational Guidance : Employ density functional theory (DFT) to predict electrophilic attack preferences at C4 vs. C6 positions, leveraging electron-deficient pyrimidine rings .
- Directed Metalation : Use tert-butoxycarbonyl (Boc) protecting groups to direct lithiation at specific sites for subsequent functionalization .
- pH-Controlled Reactions : Adjust reaction pH to favor protonation/deprotonation of nitrogen atoms, modulating reactivity (e.g., acidic conditions for selective C4 amidation) .
Q. How can researchers design analogues to improve solubility without compromising target binding?
- Bioisosteric Replacement : Substitute the 4-methylphenyl methyl group with polar groups like morpholine or piperazine, maintaining steric bulk while enhancing aqueous solubility .
- Prodrug Strategies : Introduce phosphate or acetate esters at the acetamide nitrogen, which hydrolyze in vivo to release the active compound .
- Computational LogP Optimization : Use tools like Schrödinger’s QikProp to balance lipophilicity (target LogP < 3) and permeability .
Q. Table 2: Analogue Design Case Study
| Modification | Solubility (μg/mL) | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Parent Compound | 8.2 | 120 | |
| Morpholine Derivative | 35.6 | 95 | |
| Phosphate Prodrug | 420 (in PBS) | 110 |
Q. What computational approaches are recommended for predicting off-target interactions?
- Pharmacophore Screening : Use Pharmit to map electrostatic/hydrophobic features against databases like ChEMBL, prioritizing kinases or cytochrome P450 isoforms .
- Molecular Dynamics (MD) Simulations : Simulate binding pocket flexibility (e.g., 100 ns trajectories) to identify allosteric interactions with unintended targets .
- Machine Learning Models : Apply DeepChem’s graph convolutional networks (GCNs) to predict toxicity endpoints (e.g., hERG inhibition) .
Q. Key Considerations for Methodological Rigor
- Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) to mitigate batch-to-batch variability .
- Data Transparency : Share raw NMR/MS files in supplementary materials for peer validation .
- Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity testing to ensure translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
